N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
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Overview
Description
N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties
Preparation Methods
The synthesis of N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Benzylation and Acetamide Formation: The final steps involve the benzylation of the tetrazole ring and the formation of the acetamide group through standard amide coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound could be explored for its potential as a therapeutic agent.
Material Science: Tetrazoles are used in the development of energetic materials due to their high nitrogen content and stability.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to various enzymes and receptors . The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins.
Comparison with Similar Compounds
N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide can be compared with other tetrazole derivatives, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Candesartan: A tetrazole-containing drug used for the treatment of hypertension and heart failure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other tetrazole derivatives.
Properties
IUPAC Name |
N-benzyl-2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-22-17(19-20-21-22)24-15(14-10-6-3-7-11-14)16(23)18-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQMFMGHHKBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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